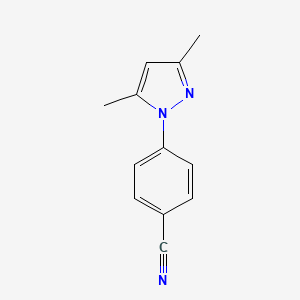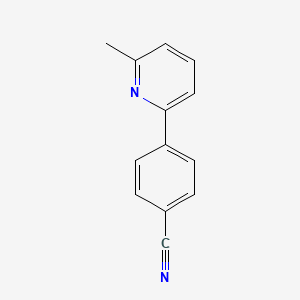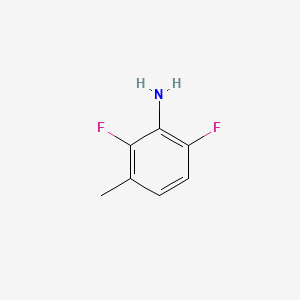![molecular formula C12H13N3O5 B1354992 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B1354992.png)
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8H-pyrido[2,3-d]pyrimidine-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2’-Deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione is a nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and biochemistry. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential therapeutic applications, particularly in antiviral and anticancer treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione typically involves the glycosylation of the sodium salt of the corresponding nucleobase with 2-deoxy-3,5-di-O-p-toluyl-beta-D-erythro-pentofuranosyl chloride. This is followed by subsequent deprotection with sodium methoxide in methanol . The deprotected nucleoside undergoes a Dimroth rearrangement on reflux for 24 hours in water to furnish the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale glycosylation reactions followed by purification and deprotection steps to obtain the desired nucleoside analog.
化学反応の分析
Types of Reactions
3-(2’-Deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the nucleoside analog.
科学的研究の応用
3-(2’-Deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 3-(2’-deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. This compound targets specific enzymes involved in nucleic acid metabolism, leading to the inhibition of viral replication or cancer cell proliferation .
類似化合物との比較
Similar Compounds
5-Bromo-2’-deoxyuridine: Another nucleoside analog used in genetic research.
2’-Deoxyinosine: A universal nucleoside analog used in synthetic hybridization probes.
Uniqueness
3-(2’-Deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione is unique due to its specific structural features and its ability to undergo a Dimroth rearrangement, which is not commonly observed in other nucleoside analogs . This rearrangement can lead to the formation of unique derivatives with potential therapeutic applications.
特性
分子式 |
C12H13N3O5 |
|---|---|
分子量 |
279.25 g/mol |
IUPAC名 |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8H-pyrido[2,3-d]pyrimidine-2,7-dione |
InChI |
InChI=1S/C12H13N3O5/c16-5-8-7(17)3-10(20-8)15-4-6-1-2-9(18)13-11(6)14-12(15)19/h1-2,4,7-8,10,16-17H,3,5H2,(H,13,14,18,19)/t7-,8+,10+/m0/s1 |
InChIキー |
HVLCOPJJBYXLCO-QXFUBDJGSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C3C=CC(=O)NC3=NC2=O)CO)O |
正規SMILES |
C1C(C(OC1N2C=C3C=CC(=O)NC3=NC2=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)













